molecular formula C3H7NaO B7822437 sodium;propan-1-olate

sodium;propan-1-olate

Cat. No.: B7822437
M. Wt: 82.08 g/mol
InChI Key: RCOSUMRTSQULBK-UHFFFAOYSA-N
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Description

The compound with the identifier “sodium;propan-1-olate” is known as 1-Ethyl-2,2,4,4,4-pentakis(dimethylamino)-2λ5,4λ5-catenadi(phosphazene). This compound is a phosphazene base, which is a class of strong non-metallic bases used in various chemical reactions. It is known for its high basicity and stability, making it useful in a wide range of applications in both academic and industrial settings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Ethyl-2,2,4,4,4-pentakis(dimethylamino)-2λ5,4λ5-catenadi(phosphazene) typically involves the reaction of hexamethylphosphoramide with ethylamine under controlled conditions. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent any unwanted side reactions. The reaction mixture is then heated to a specific temperature to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure maximum yield and purity of the product. The use of high-purity reagents and advanced purification techniques, such as distillation and crystallization, are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

1-Ethyl-2,2,4,4,4-pentakis(dimethylamino)-2λ5,4λ5-catenadi(phosphazene) undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced under specific conditions to yield different phosphazene derivatives.

    Substitution: The compound can undergo substitution reactions where one or more of its amino groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Various alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields phosphazene oxides, while substitution reactions can produce a wide range of phosphazene derivatives with different functional groups.

Scientific Research Applications

1-Ethyl-2,2,4,4,4-pentakis(dimethylamino)-2λ5,4λ5-catenadi(phosphazene) has numerous applications in scientific research, including:

    Chemistry: It is used as a strong base in various organic synthesis reactions, including deprotonation and nucleophilic substitution.

    Biology: The compound is employed in the study of enzyme mechanisms and protein folding due to its ability to stabilize certain intermediates.

    Industry: The compound is used in the production of specialty chemicals and materials, such as polymers and resins.

Mechanism of Action

The mechanism of action of 1-Ethyl-2,2,4,4,4-pentakis(dimethylamino)-2λ5,4λ5-catenadi(phosphazene) involves its strong basicity, which allows it to deprotonate various substrates. This deprotonation facilitates the formation of reactive intermediates that can undergo further chemical transformations. The compound’s molecular targets include acidic protons in organic molecules, and its pathways involve the formation of stabilized anionic species.

Comparison with Similar Compounds

Similar Compounds

    1,1,3,3-Tetramethylguanidine: Another strong non-metallic base used in organic synthesis.

    1,8-Diazabicyclo[5.4.0]undec-7-ene: A bicyclic amidine base with high basicity.

    1,5-Diazabicyclo[4.3.0]non-5-ene: A bicyclic amidine base similar to 1,8-diazabicyclo[5.4.0]undec-7-ene.

Uniqueness

1-Ethyl-2,2,4,4,4-pentakis(dimethylamino)-2λ5,4λ5-catenadi(phosphazene) is unique due to its high stability and strong basicity, which surpasses that of many other non-metallic bases. Its ability to stabilize reactive intermediates makes it particularly valuable in complex organic synthesis reactions.

Properties

IUPAC Name

sodium;propan-1-olate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7O.Na/c1-2-3-4;/h2-3H2,1H3;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCOSUMRTSQULBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7NaO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

82.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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